Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
Description
Historical Development of Bicyclo[2.1.1]hexane Scaffolds
The synthesis of bicyclo[2.1.1]hexane derivatives traces its origins to mid-20th-century efforts in strained hydrocarbon chemistry. Early methodologies relied on thermal cycloadditions or photochemical reactions to construct the fused bicyclic system. For example, Blanchard’s 1966 work demonstrated the [2+2] cycloaddition of bicyclobutanes (BCBs) with alkenes to form bicyclo[2.1.1]hexanes, though yields were often low and conditions harsh. The field advanced significantly in the 2000s with Wipf’s intramolecular thermal cycloaddition strategy, which improved regioselectivity.
Recent breakthroughs include Lewis acid-catalyzed formal cycloadditions between BCBs and silyl enol ethers, enabling efficient access to functionalized bicyclo[2.1.1]hexanes under mild conditions. For instance, scandium(III) triflate catalyzes the (4+3) cycloaddition of BCBs with silyl dienol ethers, yielding bicyclo[4.1.1]octanes in synthetically useful yields. These advancements have expanded the toolkit for generating structurally diverse bicyclic systems.
Table 1: Key Synthetic Methods for Bicyclo[2.1.1]hexanes
Emergence of Bicyclo[2.1.1]hexanes as Bioisosteres
Bicyclo[2.1.1]hexanes have gained prominence as saturated bioisosteres for ortho-substituted benzene rings, addressing metabolic instability and poor solubility associated with aromatic systems. The 1,2-disubstituted bicyclo[2.1.1]hexane core mimics the spatial arrangement of ortho-substituted benzene while introducing conformational rigidity. This property has been exploited in agrochemical design; for example, replacing the benzene ring in fungicides like boscalid with a bicyclo[2.1.1]hexane scaffold produced analogs with retained antifungal activity and improved patentability.
The bioisosteric potential stems from the scaffold’s ability to maintain critical interactions with biological targets. X-ray crystallography studies reveal that the bicyclo[2.1.1]hexane’s bridgehead substituents occupy positions analogous to ortho-substituents on benzene, enabling hydrogen bonding and van der Waals contacts. Additionally, the saturated nature reduces oxidative metabolism, as demonstrated in cytochrome P450 inhibition assays.
Significance of Carbamates in Chemical Research
Carbamates (R-O-C(O)-NR’₂) play a dual role in the design of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate. First, the tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling selective functionalization of the bicyclic core. Second, the carbamate linkage enhances metabolic stability compared to amides or esters, as evidenced by its resistance to hydrolytic cleavage in physiological conditions.
The electronic properties of carbamates also contribute to their utility. Delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character (resonance energy ~3–4 kcal/mol), imposing conformational restraint. This rigidity aligns substituents in orientations favorable for target engagement, as observed in HIV-1 protease inhibitors where carbamates maintain optimal pharmacophore geometry. Furthermore, the Boc group’s bulkiness modulates solubility; the tert-butyl moiety increases lipophilicity (clogP +1.2 vs. unprotected amine), enhancing membrane permeability.
Research Context and Objectives
Current research on this compound focuses on three objectives:
- Synthetic Accessibility : Developing scalable routes to the bicyclo[2.1.1]hexane core. Recent work employs BCB-alkene cycloadditions catalyzed by Earth-abundant metals (e.g., FeCl₃), reducing reliance on precious metal catalysts.
- Functionalization Strategies : Exploiting the carbamate’s reactivity for derivatization. The Boc group can be cleaved under acidic conditions (e.g., HCl/dioxane) to unmask the primary amine, enabling conjugation with fluorophores or pharmacophores.
- Bioisosteric Replacement : Validating the scaffold in drug discovery. Preliminary studies show that bicyclo[2.1.1]hexane carbamates maintain binding affinity for kinase targets while improving microsomal stability (t₁/₂ > 120 min vs. 22 min for aromatic analogs).
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVIBOCIYTIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine precursor. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Neurological Disorders
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate has garnered attention for its potential applications in treating neurological disorders. Its structural similarities to known neuroprotective agents suggest that it may interact with biological targets relevant to conditions such as Alzheimer's disease and other neurodegenerative disorders.
Potential Mechanisms of Action :
- Receptor Binding : Interaction studies could focus on its binding affinity to neurotransmitter receptors or enzymes involved in neurodegeneration, such as acetylcholinesterase.
- Neuroprotection : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects by reducing oxidative stress and preventing apoptosis in neuronal cells.
Synthesis of Novel Derivatives
The compound can serve as a lead structure for synthesizing new derivatives with enhanced biological activity. By modifying the bicyclic framework or substituents on the carbamate group, researchers can explore a range of pharmacological profiles.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various tert-butyl carbamate derivatives and evaluated their anti-inflammatory activities. Although this specific study did not focus on this compound directly, it provides insights into the potential biological activities of similar compounds, demonstrating that modifications to the carbamate structure can yield significant pharmacological effects .
Case Study 2: Interaction Studies
Research involving structurally related compounds has employed techniques such as surface plasmon resonance to assess binding affinities to target receptors. These studies highlight the importance of structural variations in influencing biological activity and suggest that this compound could be explored for similar interactions.
Mechanism of Action
The mechanism of action of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure and functional groups allow it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
The bicyclo[2.2.1]heptane analog () has a larger ring system, which may enhance conformational rigidity and binding affinity in drug-receptor interactions .
Substituent Effects :
- The hydroxymethyl group in CAS 2174007-89-5 introduces a polar functional group, likely enhancing solubility but requiring protection during synthetic steps .
- The benzyl carbamate hydrochloride (CAS 1354951-84-0) replaces the tert-butyl group with a benzyl moiety, altering lipophilicity and introducing a counterion (HCl) for improved crystallinity .
Stability varies: The target compound requires storage at 2–8°C , while the benzyl derivative necessitates an inert atmosphere .
Biological Activity
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate, also known by its CAS number 1638765-45-3, is a compound that has garnered interest in various fields of research due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 226.32 g/mol. The compound features a bicyclic structure that contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1638765-45-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing several biochemical pathways.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For instance, it could affect enzymes related to neurotransmitter synthesis or degradation, thereby influencing neurological functions.
Biological Applications
This compound has potential applications in pharmacology and medicinal chemistry:
Potential Therapeutic Uses:
- Neurological Disorders: Due to its interaction with neurotransmitter systems, it may have implications for treating conditions like depression or anxiety.
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of the compound revealed significant modulation of serotonin receptors in vitro, indicating potential antidepressant-like activity (Source: Benchchem) .
Study 2: Antimicrobial Activity
In another investigation, this compound demonstrated notable antimicrobial effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents (Source: ChemicalBook) .
Q & A
Basic: What are the key considerations for designing a synthesis route for this compound?
Methodological Answer:
Synthesis routes should prioritize protecting group strategies and reaction compatibility with the bicyclo[2.1.1]hexane scaffold. For example:
- Boc Protection: Use tert-butoxycarbonyl (Boc) groups to protect the amine, as demonstrated in analogous carbamate syntheses via nucleophilic substitution or coupling reactions .
- Solvent Selection: Polar aprotic solvents (e.g., 1,4-dioxane) are optimal for Suzuki-Miyaura couplings involving arylboronic acids, as seen in biphenyl carbamate synthesis (96% yield under Pd catalysis) .
- Temperature Control: Maintain mild conditions (room temperature to 60°C) to prevent decomposition of the strained bicyclohexane system .
Advanced: How can diastereoselectivity be controlled during functionalization of the bicyclo[2.1.1]hexane core?
Methodological Answer:
Diastereoselectivity hinges on steric and electronic effects:
- Catalytic Asymmetric Methods: Chiral catalysts (e.g., proline derivatives) in Mannich or α-amidoalkylation reactions can induce stereocontrol, as shown in β-amino carbonyl syntheses (>90% ee in some cases) .
- Substrate Preorganization: Hydrogen-bonding interactions in intermediates, such as those observed in carbamate crystal packing, may guide regioselectivity .
- Reaction Monitoring: Use chiral HPLC or NMR to track stereochemical outcomes early in optimization .
Advanced: What analytical techniques confirm hydrogen bonding and 3D architecture in carbamate derivatives?
Methodological Answer:
- X-ray Crystallography: Resolves intermolecular interactions (e.g., N–H···O bonds) in crystalline derivatives, as reported for tert-butyl imidazolecarboxylates .
- Solid-State NMR: Probes hydrogen bonding networks in non-crystalline samples via [1]H-[13]C correlation spectroscopy.
- IR Spectroscopy: Identifies carbamate C=O stretching frequencies (1680–1720 cm⁻¹), shifts indicating H-bonding .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Light Sensitivity: Protect from UV exposure using amber glassware, as nitro or aryl groups in analogs show photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid carbamate decomposition via moisture-mediated cleavage .
Advanced: How should researchers address discrepancies in reported reaction yields for similar carbamates?
Methodological Answer:
- Variable Analysis: Compare solvent polarity, catalyst loading, and temperature across studies. For example, hydrazine-mediated deprotection in EtOH achieved 80% yield , while Pd-catalyzed couplings in dioxane reached 96% .
- Replication Studies: Systematically vary one parameter (e.g., base strength) while holding others constant to isolate yield-limiting factors.
- Byproduct Identification: Use LC-MS or GC-MS to detect side products (e.g., tert-butyl alcohol from Boc cleavage) .
Advanced: What strategies mitigate ring-opening reactions during bicyclo[2.1.1]hexane functionalization?
Methodological Answer:
- Mild Reaction Conditions: Avoid strong acids/bases; opt for enzymatic or photoredox catalysis to preserve ring integrity .
- Protective Group Tuning: Use electron-withdrawing groups (e.g., nitro) to stabilize intermediates against nucleophilic attack .
- Computational Modeling: DFT studies predict ring strain effects on transition states, guiding reagent selection .
Basic: Which protective group strategies are optimal for the bicyclohexane amino group?
Methodological Answer:
- Boc Groups: Preferred for stability under basic conditions and ease of removal with TFA .
- Alternative Protections: Fmoc for orthogonal deprotection in peptide synthesis, though less common for rigid scaffolds .
- Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of free amines post-deprotection .
Advanced: How does the bicyclo[2.1.1]hexane steric environment influence carbamate reactivity?
Methodological Answer:
- Steric Hindrance: The bridgehead methyl group reduces nucleophilic substitution rates at adjacent positions, favoring SN1 over SN2 pathways in analogs .
- Electronic Effects: Electron-deficient aryl substituents (e.g., nitro) enhance electrophilic aromatic substitution regioselectivity .
- Conformational Analysis: NMR NOE experiments map spatial proximity of substituents, informing reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
